

FM-381: A Technical Guide to Cellular Potency and Target Engagement

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Compound of Interest

Compound Name: FM-381

Cat. No.: B15610211

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This technical guide provides an in-depth overview of the in vitro and cellular activity of **FM-381**, a potent and selective covalent reversible inhibitor of Janus kinase 3 (JAK3). All quantitative data are summarized in structured tables, and detailed experimental protocols for key assays are provided. Additionally, signaling pathways and experimental workflows are visualized using diagrams generated with Graphviz (DOT language) to facilitate a clear understanding of the underlying mechanisms and methodologies.

Quantitative Data Summary

The inhibitory activity of **FM-381** has been characterized through various biochemical and cellular assays. The following tables summarize the half-maximal inhibitory concentration (IC₅₀) and half-maximal effective concentration (EC₅₀) values of **FM-381**.

Table 1: FM-381 IC₅₀ Values against JAK Family Kinases

Target	IC ₅₀ (nM)	Selectivity over JAK3	Assay Type
JAK3	0.154	-	Radiometric Assay
JAK1	63.1	410-fold	Radiometric Assay
JAK2	415.8	2700-fold	Radiometric Assay
TYK2	554.4	3600-fold	Radiometric Assay

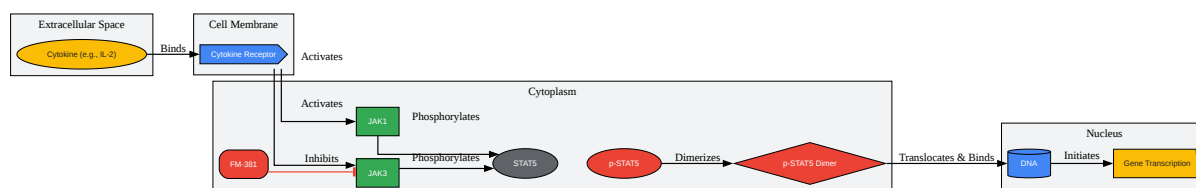
Data sourced from multiple references indicating slight variations in reported values; representative data are presented.

Table 2: FM-381 EC50 Values in Cellular Assays

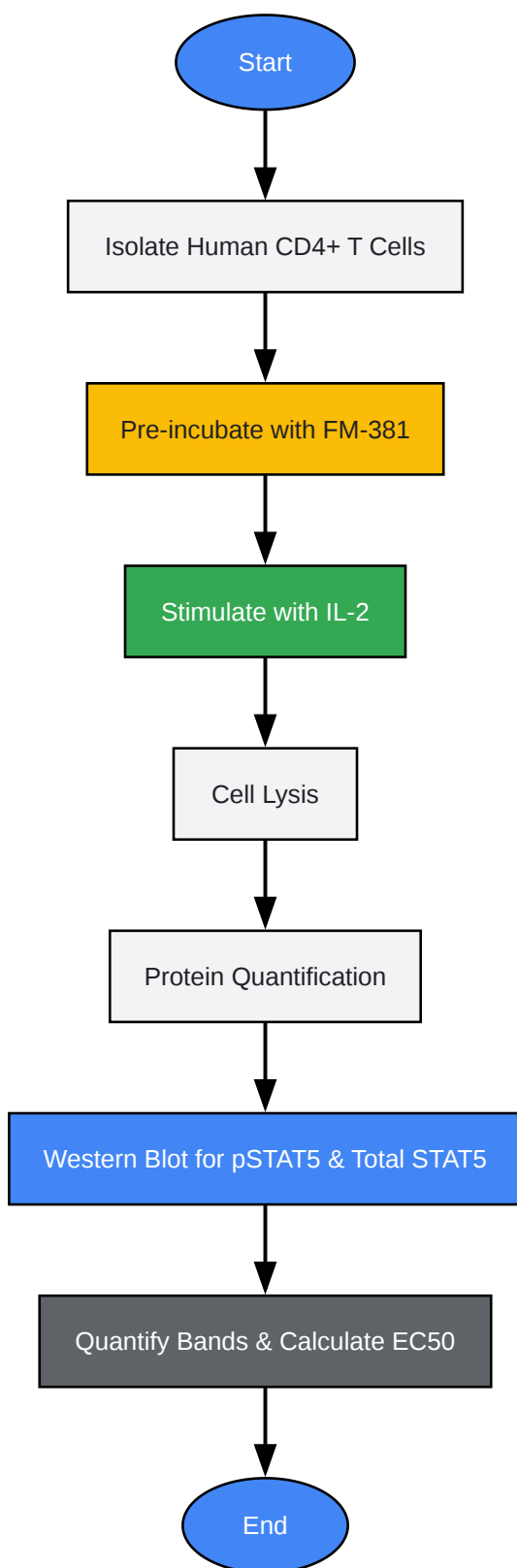
Cellular Context	EC50 (nM)	Assay Type
Target Engagement in HeLa cells	100	NanoBRET Assay
Inhibition of IL-2 stimulated pSTAT5 in human CD4+ T cells	100	Western Blot / Cytokine Stimulation Assay

Signaling Pathway

FM-381 exerts its effect by inhibiting the JAK/STAT signaling pathway, which is crucial for immune cell development and function. Specifically, **FM-381** targets JAK3, a kinase predominantly expressed in hematopoietic cells. Upon cytokine binding to its receptor, JAKs become activated and phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. The STATs are then phosphorylated by the JAKs, dimerize, and translocate to the nucleus to regulate gene transcription. By inhibiting JAK3, **FM-381** blocks the phosphorylation and subsequent activation of downstream STAT proteins, such as STAT5.







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